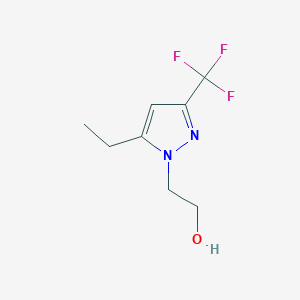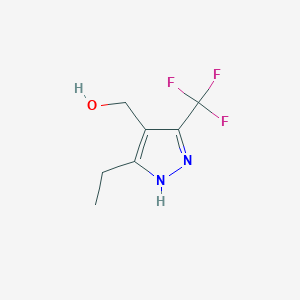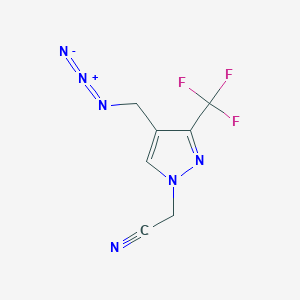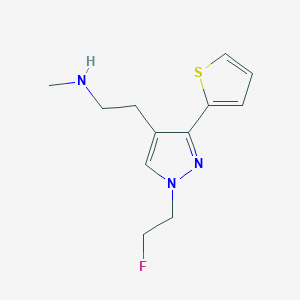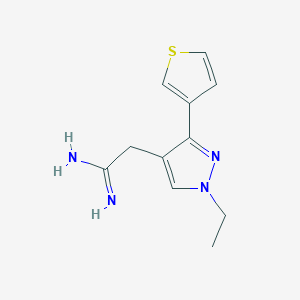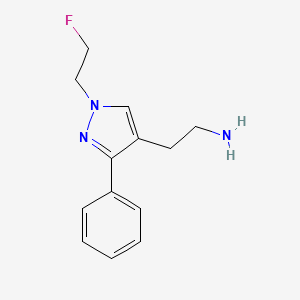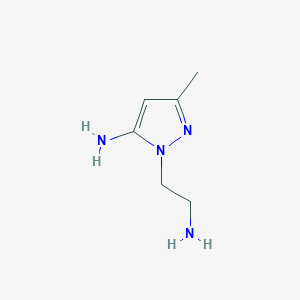
1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol
説明
1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol (CPMP) is a synthetic compound that has been used in research studies to study biochemical and physiological effects. CPMP is a small molecule that can be synthesized in the laboratory and has been used as a tool for studying the effects of various drugs and compounds on cells and tissues. CPMP is a structural analog of the neurotransmitter dopamine, and it has been used in research studies to study the effects of various drugs and compounds on cells and tissues.
科学的研究の応用
Supramolecular Structures and Molecular Packing
The study on supramolecular structures constructed by pyrimidine derivatives, including 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, highlights their polarized molecular-electronic structure and the influence of hydrogen bonding on the patterns of base pairing and molecular packing. This research sheds significant light on nucleic acid structures and their functions, providing insights into the design of nucleic acid mimetics and the development of new materials with enhanced stability and specific properties (Cheng et al., 2011).
Fluorescent Sensor for Detection of Aluminum Ion
A study developed a turn-on ESIPT-based fluorescent sensor for selective recognition of aluminum ions, utilizing a pyrimidin-4-ol derivative. This sensor demonstrates high sensitivity and specificity for Al3+ ions, with potential applications in environmental monitoring and healthcare diagnostics. Additionally, the sensor's capability for bacterial cell imaging and logic gate applications indicates its versatility in bioimaging and computing (Yadav & Singh, 2018).
Degradation of Herbicides by Fungi
Research on the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger provides valuable insights into bioremediation techniques for the detoxification of soil and water. The study explores the metabolic pathways involved in the breakdown of this compound, offering a basis for developing microbial treatments to mitigate environmental pollution caused by persistent agricultural chemicals (Sharma, Banerjee, & Choudhury, 2012).
Antimicrobial and Antitubercular Agents
The synthesis of pyrimidine-based thiazolidinones and azetidinones and their evaluation as antimicrobial and antitubercular agents represent a significant contribution to the development of new therapeutic agents. These compounds exhibit promising activity against various microorganisms, highlighting the potential of pyrimidine derivatives in combating infectious diseases (Patel et al., 2006).
Anticonvulsant Drug Properties
The study of the crystal structures and electronic properties of anticonvulsant drugs containing pyrimidine and other heterocyclic compounds elucidates the structural basis for their pharmacological activity. This research contributes to the understanding of how modifications in the molecular structure can influence the efficacy and safety of anticonvulsant medications (Georges et al., 1989).
特性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-15-7-4-13(3-6(7)14)9-2-8(10)11-5-12-9/h2,5-7,14H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELAGGYBPMCFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



